molecular formula C17H12N6 B5669628 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

Cat. No.: B5669628
M. Wt: 300.32 g/mol
InChI Key: VGUVODKHAXZFSU-UHFFFAOYSA-N
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Description

2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile is a complex organic compound with a unique structure that includes both pyrrolo and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of an aryl methyl ketone with N-(2-aminophenyl)pyrrole in the presence of a catalytic amount of elemental iodine in dimethyl sulfoxide (DMSO). The reaction proceeds through iodination followed by a Kornblum reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the amino or pyrrolo moieties.

Scientific Research Applications

2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and corrosion inhibitor highlights its versatility and potential for diverse applications.

Properties

IUPAC Name

2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c18-9-10-15-17(22-13-7-3-2-6-12(13)21-15)23(16(10)20)14-8-4-1-5-11(14)19/h1-8H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUVODKHAXZFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327907
Record name 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296261-86-4
Record name 2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
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2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

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